Synthesis, Properties, and Applications of Methyl 4-formyl-1-naphthoate: A Technical Guide for Advanced Organic Synthesis
Synthesis, Properties, and Applications of Methyl 4-formyl-1-naphthoate: A Technical Guide for Advanced Organic Synthesis
Executive Summary
As a Senior Application Scientist in early-stage drug discovery and agrochemical development, selecting the right bifunctional building blocks is critical for streamlining complex synthetic pathways. Methyl 4-formyl-1-naphthoate (CAS: 62855-40-7) is a highly valuable 1,4-disubstituted naphthalene derivative. Its orthogonal reactivity—combining a highly electrophilic formyl group with a moderately reactive methyl ester—allows for sequential, chemoselective modifications. This whitepaper details the physicochemical properties, mechanistic causality behind its synthesis, and self-validating protocols for its application, particularly in the development of isoxazoline-based parasiticides.
Physicochemical Profiling & Structural Logic
The structural logic of Methyl 4-formyl-1-naphthoate lies in the electronic push-pull dynamics of the naphthalene ring. The ester group at the C1 position acts as an electron-withdrawing group (EWG), subtly deactivating the ring. However, the extended
Table 1: Quantitative Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 62855-40-7 | |
| Molecular Formula | C₁₃H₁₀O₃ | |
| Molecular Weight | 214.22 g/mol | [1] |
| SMILES | O=C(OC)C1=C2C=CC=CC2=C(C=O)C=C1 | [1] |
| MDL Number | MFCD26407247 | |
| Appearance | Pale yellow to off-white solid | [2] |
Synthetic Methodologies: Mechanistic Causality
The synthesis of Methyl 4-formyl-1-naphthoate requires rigorous control over regioselectivity and chemoselectivity. Below are the three primary routes utilized in process chemistry, each selected based on precursor availability and scale.
Route A: Halogen-Metal Exchange (Preferred for High Purity)
Starting from methyl 4-bromo-1-naphthoate, a halogen-metal exchange is performed using
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Causality of Conditions: The reaction must be strictly maintained at cryogenic temperatures (-78 °C). If the temperature rises, the highly nucleophilic aryl-lithium intermediate will attack the C1-ester of an adjacent molecule, leading to rapid self-condensation and oligomerization. Quenching with anhydrous Dimethylformamide (DMF) yields the stable tetrahedral intermediate, which collapses upon aqueous acidic workup to release the aldehyde.
Route B: Rieche Formylation
For scale-up without cryogenic constraints, the direct formylation of methyl 1-naphthoate is employed.
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Causality of Conditions: Dichloromethyl methyl ether (
) is used with Titanium Tetrachloride ( ). is deliberately chosen over harsher Lewis acids like because it is a "softer" Lewis acid; it effectively generates the highly electrophilic oxocarbenium ion required to overcome the ring-deactivating effect of the ester, without causing Lewis-acid-mediated ester cleavage.
Route C: Esterification
When starting from 4-formyl-1-naphthoic acid, standard alkylation (MeI,
Synthetic routes to Methyl 4-formyl-1-naphthoate highlighting three primary methodologies.
Table 2: Comparison of Synthetic Routes
| Route | Primary Reagents | Chemoselectivity Risk | Typical Yield |
| Halogen-Metal Exchange | High (Ester self-condensation if > -60°C) | 80-85% | |
| Rieche Formylation | Low (Regioselectivity is directed to C4) | 65-75% | |
| Esterification | MeI, | Medium (Aldehyde acetalization risk) | >90% |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocol describes the downstream conversion of Methyl 4-formyl-1-naphthoate into its corresponding oxime—a critical intermediate in agrochemical synthesis[2]. This protocol is designed as a self-validating system: the physical state and color of the product directly indicate reaction success, minimizing the need for intermediate LC-MS verification.
Protocol: Synthesis of Methyl 4-(hydroxyiminomethyl)-1-naphthoate
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Preparation: Dissolve 2.2 g (10.3 mmol) of Methyl 4-formyl-1-naphthoate in 50 mL of anhydrous methanol in a 100 mL round-bottom flask[3].
-
Reagent Addition: Add 1.33 mL of a 50% aqueous hydroxylamine solution (
) dropwise to the stirred solution[4].-
Causality Note: The addition is performed at room temperature. The high electrophilicity of the C4-formyl group allows rapid oxime condensation without thermal activation. Avoiding elevated temperatures is critical to prevent the competitive hydrolysis of the C1-methyl ester by the aqueous basic medium[2].
-
-
Reaction Monitoring: Stir at room temperature for 2 hours. The system self-validates as the starting material is consumed; the solution transitions from clear to slightly cloudy as the more polar oxime begins to alter the solvent's dielectric environment.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove methanol.
-
Validation: The title compound precipitates as a pale yellow solid (approx. 2.55 g, quantitative yield)[4]. The presence of a sharp singlet at
8.86 ppm in H NMR (CDCl₃) confirms the formation of the oxime proton, while the ester methoxy singlet remains intact[3].
Downstream Applications in Drug & Agrochemical Development
Methyl 4-formyl-1-naphthoate is a cornerstone intermediate in the synthesis of isoxazoline invertebrate pest control agents (e.g., analogs of fluralaner and afoxolaner)[5].
The synthetic logic relies on the orthogonal nature of the molecule. The formyl group is selectively converted to an oxime, leaving the ester untouched. The oxime is then treated with N-Chlorosuccinimide (NCS) to form an highly reactive oximoyl chloride. Upon treatment with a mild base, this intermediate undergoes dehydrohalogenation to generate a transient nitrile oxide. This dipole immediately undergoes a highly regioselective [3+2] cycloaddition with a terminal alkene to form the biologically active isoxazoline core[2]. The preserved C1-methyl ester can later be saponified and coupled with various amines to optimize the pharmacokinetic profile of the parasiticide.
Downstream workflow from Methyl 4-formyl-1-naphthoate to an isoxazoline parasiticide core.
References
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Sigma-Aldrich. Methyl 4-formyl-1-naphthoate | 62855-40-7. Retrieved from: Link
-
Ambeed. 62855-40-7 | Methyl 4-formyl-1-naphthoate Information and Applications. Retrieved from: 1
-
Sigma-Aldrich. Methyl 4-formyl-1-naphthoate - MilliporeSigma Documentation. Retrieved from: Link
-
Google Patents (CN101765592A). Naphthisoxazoline Invertebrate Pest Control Agent. Retrieved from: 4
-
Google Patents (CN101351456B). Isoxazolines for controlling invertebrate pests. Retrieved from: 5
Sources
- 1. 62855-40-7|Methyl 4-formyl-1-naphthoate| Ambeed [ambeed.com]
- 2. CN101765592A - Naphthisoxazoline Invertebrate Pest Control Agent - Google Patents [patents.google.com]
- 3. CN101351456B - Isoxazolines for controlling invertebrate pests - Google Patents [patents.google.com]
- 4. CN101765592A - Naphthisoxazoline Invertebrate Pest Control Agent - Google Patents [patents.google.com]
- 5. CN101351456B - Isoxazolines for controlling invertebrate pests - Google Patents [patents.google.com]
